4-Cyclopropoxy-3-nitro-5-(trifluoromethyl)pyridine
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Overview
Description
4-Cyclopropoxy-3-nitro-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C9H7F3N2O3 and a molecular weight of 248.16 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a trifluoromethyl group attached to a pyridine ring.
Preparation Methods
The synthesis of 4-Cyclopropoxy-3-nitro-5-(trifluoromethyl)pyridine involves several steps. One common method includes the trifluoromethylation of a pyridine derivative. For instance, the trifluoromethylation of 4-iodobenzene can be used to prepare 4-(Trifluoromethyl)pyridine .
Chemical Reactions Analysis
4-Cyclopropoxy-3-nitro-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Cyclocondensation: The compound can be used as a building block in cyclocondensation reactions to form more complex structures.
Common reagents and conditions for these reactions include reducing agents for the nitro group reduction and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Cyclopropoxy-3-nitro-5-(trifluoromethyl)pyridine has several scientific research applications:
Agrochemicals: It is used as an intermediate in the synthesis of crop protection products.
Pharmaceuticals: The compound’s unique chemical properties make it a valuable building block for the development of pharmaceutical agents.
Material Science: It can be used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-nitro-5-(trifluoromethyl)pyridine is not well-documented. the presence of the trifluoromethyl group and the nitro group suggests that it may interact with biological targets through hydrogen bonding, electrostatic interactions, and other non-covalent interactions. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Cyclopropoxy-3-nitro-5-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridine derivatives, such as:
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in crop protection products.
4-(Trifluoromethyl)pyridine-3-carboxylic acid: Known for its applications in pharmaceuticals.
Properties
Molecular Formula |
C9H7F3N2O3 |
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Molecular Weight |
248.16 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-nitro-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H7F3N2O3/c10-9(11,12)6-3-13-4-7(14(15)16)8(6)17-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
KSTGQSGPAYHGMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=NC=C2C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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